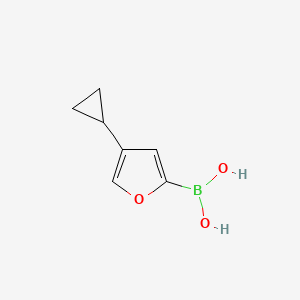

(4-Cyclopropylfuran-2-yl)boronic acid

Description

Significance of Organoboron Compounds as Synthetic Intermediates

Organoboron compounds are organic molecules featuring a carbon-boron bond that have become indispensable tools in modern organic synthesis. nih.gov Their utility stems from a unique combination of stability, versatile reactivity, and relatively low toxicity compared to many other organometallic reagents. nih.govresearchgate.net First prepared in 1860, these compounds serve as crucial building blocks and synthetic intermediates for constructing complex molecular architectures. wiley-vch.de A key feature of organoboron compounds, particularly boronic acids and their esters, is their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This powerful carbon-carbon bond-forming methodology has broad applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The stability of organoboron compounds in the presence of air and moisture, coupled with their tolerance of a wide array of functional groups, makes them highly practical for complex synthetic sequences. nih.gov

Overview of Heteroaromatic Boronic Acids in Cross-Coupling Methodologies

Heteroaromatic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals and biologically active molecules. The incorporation of these motifs is a central theme in medicinal chemistry. Heteroaromatic boronic acids have emerged as vital reagents for this purpose, enabling the direct coupling of heterocyclic rings to other molecular fragments. The Suzuki-Miyaura reaction, in particular, is frequently employed for creating bonds between heteroaryl and aryl or other heteroaryl systems. nih.gov

Despite their utility, the use of heteroaryl boronic acids can present challenges. Issues such as catalyst deactivation by the Lewis basic heteroatoms and the potential for the boronic acid group to be cleaved from the ring (protodeboronation) can complicate these reactions. nih.govnih.gov Nonetheless, extensive research has led to the development of specialized catalysts, ligands, and reaction conditions that facilitate the efficient coupling of a diverse range of heteroaromatic boronic acids, including those derived from furan (B31954), pyridine, and thiophene. nih.govacs.org

Unique Reactivity Profile of Furan-Derived Boronic Acids

Furan-based boronic acids are a specific class of heteroaromatic boronic acids with distinct reactivity. The furan ring is an electron-rich aromatic system, which influences the electronic properties of the attached boronic acid group. This can affect the efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle. Furan boronic acids, like other electron-rich heterocyclic derivatives, can be susceptible to protodeboronation, especially under harsh reaction conditions. nih.gov

Contextualizing (4-Cyclopropylfuran-2-yl)boronic acid within Heterocyclic Boronic Acid Research

This compound is a specialized reagent that combines the structural features of a furan boronic acid with a cyclopropyl (B3062369) substituent. The cyclopropyl group is a valuable motif in medicinal chemistry, known for its unique conformational and electronic properties which can favorably impact the biological activity of a molecule. nih.gov The presence of the cyclopropyl group on the furan ring introduces a strained, three-membered carbocycle that can influence the steric and electronic environment of the boronic acid.

This specific compound fits into the broader research area focused on creating diverse and structurally complex building blocks for drug discovery and materials science. The synthesis of such substituted heterocyclic boronic acids allows for the systematic exploration of chemical space by enabling their incorporation into larger molecules via cross-coupling reactions. While detailed reactivity studies specifically on this compound are not extensively published, its behavior can be inferred from the known reactivity of related 2-furylboronic acids and cyclopropylboronic acids. audreyli.comsigmaaldrich.com It is expected to participate effectively in Suzuki-Miyaura couplings with various aryl and heteroaryl halides, serving as a tool to introduce the 4-cyclopropylfuran-2-yl fragment into target structures. nih.govresearchgate.netresearchgate.net

Chemical Compound Data

Below are interactive tables detailing the properties of the primary subject compound and related structures mentioned in the text.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1695524-11-8 | chemsrc.com |

| Molecular Formula | C₇H₉BO₃ | chemsrc.com |

| Molecular Weight | 151.96 g/mol | chemsrc.com |

| Canonical SMILES | B(C1=CC(=CO1)C2CC2)(O)O | N/A |

| Physical State | Solid (presumed) | N/A |

| Storage Conditions | -20°C | chemsrc.com |

Table 2: Properties of Related Furan Boronic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point |

|---|---|---|---|---|

| 2-Furanylboronic acid | 13331-23-2 | C₄H₅BO₃ | 111.89 g/mol | 112 °C (dec.) sigmaaldrich.com |

| 3-Furanylboronic acid | 55552-70-0 | C₄H₅BO₃ | 111.89 g/mol | 139-144 °C (dec.) sigmaaldrich.com |

| (4-Methylfuran-2-yl)boronic acid | 215951-88-5 | C₅H₇BO₃ | 125.92 g/mol | N/A chemscene.com |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| (2-Cyclopropylpyridin-4-yl)boronic acid |

| (2-Methylpyridin-4-yl)boronic acid |

| This compound |

| (4-Methylfuran-2-yl)boronic acid |

| 2-Formylfuran-5-boronic acid |

| 2-Furanylboronic acid |

| 3-Furanylboronic acid |

| Boric acid |

| Cyclopropylboronic acid |

| Palladium acetate |

| Triethylborate |

An in-depth examination of the synthetic methodologies for producing this compound reveals established pathways and significant challenges inherent in the synthesis of substituted furylboronic acids. The creation of this specific molecule requires careful consideration of regioselectivity and stability, building upon general strategies for furan-2-ylboronic acid synthesis.

Properties

Molecular Formula |

C7H9BO3 |

|---|---|

Molecular Weight |

151.96 g/mol |

IUPAC Name |

(4-cyclopropylfuran-2-yl)boronic acid |

InChI |

InChI=1S/C7H9BO3/c9-8(10)7-3-6(4-11-7)5-1-2-5/h3-5,9-10H,1-2H2 |

InChI Key |

AKHQFVGHAKLVNY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CO1)C2CC2)(O)O |

Origin of Product |

United States |

Reactivity and Transformations of 4 Cyclopropylfuran 2 Yl Boronic Acid in Complex Molecule Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry, and (4-Cyclopropylfuran-2-yl)boronic acid is an excellent substrate for several key palladium-catalyzed cross-coupling reactions. These transformations are prized for their functional group tolerance, mild reaction conditions, and high efficiency in forging C-C bonds.

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, involving the reaction of an organoboron compound with an organohalide or pseudohalide, catalyzed by a palladium(0) complex. strath.ac.ukrsc.org this compound serves as the organoboron partner, providing the 4-cyclopropylfuran-2-yl moiety to the final product. The reaction is valued for the low toxicity of its boron byproducts and its broad applicability. nih.gov

A primary application of this compound is its coupling with a diverse range of aryl and heteroaryl halides (Cl, Br, I) and pseudohalides (e.g., triflates). This reaction allows for the direct installation of the substituted furan (B31954) scaffold onto aromatic and heteroaromatic systems, which are common cores in pharmaceuticals and materials science. nih.govnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with less reactive chlorides. nih.govresearchgate.net For instance, sterically bulky, electron-rich phosphine (B1218219) ligands like XPhos and SPhos are often effective for coupling with challenging substrates, including heteroaryl chlorides. nih.govnih.gov While furan-2-ylboronic acids can be prone to protodeboronation, the use of their corresponding potassium trifluoroborate salts can enhance stability and improve coupling outcomes. nih.gov

Below are representative examples of Suzuki-Miyaura couplings involving furan and cyclopropyl (B3062369) boronic acids with various aryl and heteroaryl halides, illustrating typical reaction conditions.

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl and Heteroaryl Halides

| Boronic Acid/Surrogate | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|---|

| Potassium cyclopropyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ | XPhos | K₂CO₃ | CPME/H₂O | 1-Cyclopropyl-4-methoxybenzene | 75 | nih.gov |

| Potassium cyclopropyltrifluoroborate | 2-Chloroquinoline | Pd(OAc)₂ | XPhos | K₂CO₃ | CPME/H₂O | 2-Cyclopropylquinoline | 88 | nih.gov |

| Furan-2-ylboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 4-(Furan-2-yl)benzonitrile | >95 (NMR) | nih.gov |

In the synthesis of complex molecules containing multiple reactive sites (e.g., dihaloarenes or molecules with multiple boron moieties), chemoselectivity is paramount. nih.gov Strategies have been developed to control the reactivity of boronic acids to allow for sequential or iterative cross-couplings. strath.ac.uknih.gov One powerful approach involves the use of boronic acid surrogates or "protecting groups" that attenuate the reactivity of the boron center. st-andrews.ac.ukthieme-connect.de

N-methyliminodiacetic acid (MIDA) boronates are a prominent example. nih.gov The MIDA ligand forms a stable, tetracoordinate boronate complex that is inert to standard Suzuki-Miyaura conditions. nih.gov This allows a more reactive boronic acid or a different halide on the same molecule to be coupled selectively. Subsequent mild hydrolysis of the MIDA boronate unmasks the boronic acid, which can then participate in a second coupling reaction. rsc.orgnih.gov This strategy enables a programmed, iterative approach to building complex structures from bifunctional building blocks. nih.gov

Another strategy for achieving chemoselectivity relies on exploiting the kinetic differences between different boron species. strath.ac.uk For instance, under carefully controlled conditions, a boronic acid can be made to react selectively in the presence of a less reactive boronic ester (like a pinacol (B44631) ester), without the need for explicit protection and deprotection steps. strath.ac.ukthieme-connect.de This control can be achieved by manipulating reaction parameters such as base, solvent, and temperature, which influence the complex equilibria that boronic acids and esters undergo in solution. strath.ac.uk

β-Furyl-α,β-unsaturated aldehydes are valuable synthetic intermediates. nih.govmdpi.com While direct coupling of this compound to form these structures is not the most common route, palladium-catalyzed methods like the carbonylative Heck reaction offer a pathway to similar α,β-unsaturated carbonyl compounds. researchgate.netrsc.org In a carbonylative Heck reaction, an aryl or vinyl halide/triflate is reacted with an alkene under a carbon monoxide atmosphere. The palladium catalyst facilitates the insertion of CO and the alkene to form the α,β-unsaturated product.

A more direct, though less common, approach could involve a Suzuki-Miyaura coupling between this compound and a suitable three-carbon building block already containing the aldehyde functionality, such as an α-bromo-α,β-unsaturated aldehyde. The success of such a reaction would depend heavily on finding conditions that favor the cross-coupling over competing side reactions.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations can potentially utilize this compound for C-C bond formation.

The oxidative Heck reaction is a variation of the Mizoroki-Heck reaction where a C-H bond of an olefin is functionalized. acs.orgliv.ac.uk Unlike the traditional Heck reaction that uses organohalides, the oxidative version couples organoboronic acids directly with olefins. liv.ac.ukhw.ac.uk The catalytic cycle involves a Pd(II) species, and an oxidant is required to regenerate the active catalyst from the Pd(0) formed after reductive elimination. hw.ac.uk

This reaction offers a powerful method for vinylation of the furan ring. This compound can react with electron-deficient or electron-rich olefins to generate substituted furans. acs.orgliv.ac.uk A key advantage of this method is its ability to proceed under mild, often base-free conditions, broadening the scope of palladium-catalyzed C-C bond formation. acs.orgresearchgate.net The regioselectivity of the addition to the olefin can sometimes be a challenge, but catalyst control can lead to a high preference for the desired E-styrenyl products. nih.gov

Table 2: General Conditions for Oxidative Heck Reactions

| Organoboronic Acid | Olefin Partner | Palladium Catalyst | Oxidant | Solvent | Product Type | Ref |

|---|---|---|---|---|---|---|

| Arylboronic acid | n-Butyl vinyl ether | Pd(dppp)Cl₂ | None (Acetone as H-acceptor) | Acetone | Aryl methyl ketone | liv.ac.uk |

| Arylboronic acid | Styrene | Pd(OAc)₂ | Benzoquinone/O₂ | Dioxane/H₂O | Stilbene | nih.gov |

Other Palladium-Catalyzed C-C Bond Formations

Alkenyl/Allyl Cross-Couplings

The Suzuki-Miyaura reaction, a cornerstone of palladium-catalyzed C-C bond formation, is a key application for this compound. This reaction facilitates the coupling of the boronic acid with alkenyl or allyl halides and triflates, providing a direct route to substituted furans bearing unsaturated side chains. These motifs are prevalent in numerous biologically active natural products and synthetic compounds.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine ligand, and a base to activate the boronic acid. The choice of base and solvent system is critical for achieving high yields and can be tailored depending on the specific substrates. For instance, aqueous conditions are often beneficial for couplings with alkenylboronic acids. studfile.net The stereochemistry of the alkenyl partner is generally retained throughout the reaction process, making this a powerful tool for stereospecific synthesis. rsc.org While specific studies on this compound are limited, the established reactivity of similar cyclopropyl- and arylboronic acids suggests its high potential in these transformations. researchgate.netaudreyli.comysu.amresearchgate.netnih.govnih.govmdpi.com

Table 1: Representative Conditions for Palladium-Catalyzed Alkenyl/Allyl Cross-Coupling

| Catalyst System | Base | Solvent | Typical Temperature | Key Features |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ / Na₂CO₃ | DME / H₂O or Toluene | 85-100 °C | Versatile for various aryl and alkenyl partners. studfile.net |

| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene / H₂O | 80 °C | Effective for coupling with potassium alkyltrifluoroborates. nih.gov |

| Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene / H₂O | 90 °C | Bulky phosphine ligand can accelerate the reaction. audreyli.com |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 90 °C | Highly active catalyst system for heteroaryl couplings. mdpi.com |

Carbometalation Processes

Carbometalation involves the addition of an organometallic reagent across a carbon-carbon multiple bond. While research into carbometalation processes specifically involving this compound is not extensively documented, the general principles can be inferred from related systems. In the context of boronic acids, such transformations are less common than cross-coupling reactions. However, palladium-catalyzed tandem reactions, which may involve a carbopalladation step followed by a cross-coupling, represent a potential application. For example, a tandem cycloisomerization/cross-coupling of certain substrates with boronic acids can lead to highly functionalized cyclic molecules. nih.gov

Palladium-Catalyzed C-Heteroatom Bond Formations (e.g., C-N, C-O, C-S)

Beyond C-C bond formation, palladium catalysis enables the crucial formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur. While the Chan-Lam coupling (copper-catalyzed) is more traditionally associated with C-heteroatom bond formation using boronic acids, palladium-catalyzed variants, like the Buchwald-Hartwig amination, have become indispensable.

Although specific examples detailing the use of this compound in these reactions are scarce in readily available literature, the general reactivity of arylboronic acids suggests its applicability. These reactions would involve coupling the furanoboronic acid with amines (C-N), alcohols/phenols (C-O), or thiols (C-S) to produce the corresponding N-substituted, O-substituted, and S-substituted cyclopropylfurans. Such transformations are vital for modifying molecular properties like solubility, polarity, and biological target affinity.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. polyu.edu.hk They exhibit unique reactivity, particularly in activating challenging chemical bonds.

C-F Bond Activation in Coupling Reactions

The activation of strong carbon-fluorine (C-F) bonds is a significant challenge in synthetic chemistry. Nickel catalysts have shown remarkable efficacy in this area, enabling the use of fluoroarenes as coupling partners. Research has demonstrated that nickel(0) species can interact with fluorinated substrates, such as 2-fluorobenzofurans, to form nickelacyclopropane intermediates. beilstein-journals.orgnih.gov Subsequent β-fluorine elimination facilitates the activation of the C-F bond, allowing for cross-coupling with arylboronic acids. beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.netnii.ac.jp This process, occurring under mild conditions, allows for the synthesis of a variety of arylated products. beilstein-journals.orgnii.ac.jp The application of this methodology to this compound would enable its coupling with fluorinated aromatic systems, providing access to complex molecules that are otherwise difficult to synthesize.

Orthogonal Cross-Coupling Strategies

The differential reactivity of carbon-halogen and carbon-fluorine bonds can be exploited in orthogonal cross-coupling strategies. For instance, a molecule containing both a C-Br and a C-F bond can be selectively functionalized. A palladium catalyst can first be used to couple an arylboronic acid at the more reactive C-Br site, leaving the C-F bond intact. beilstein-journals.orgnii.ac.jp Subsequently, a nickel catalyst can be employed to activate the C-F bond for a second coupling reaction with a different boronic acid, such as this compound. beilstein-journals.orgnii.ac.jp This sequential, catalyst-controlled approach allows for the programmed construction of complex, multi-arylated structures from a single, di-halogenated precursor. beilstein-journals.orgresearchgate.netnii.ac.jp

Table 2: Catalyst Systems for Orthogonal C-Br/C-F Functionalization

| Step | Target Bond | Catalyst | Coupling Partner | Typical Outcome |

|---|---|---|---|---|

| 1 | C-Br | Palladium-based (e.g., Pd(OAc)₂) | Arylboronic Acid 1 | Selective coupling at the C-Br position. beilstein-journals.orgnii.ac.jp |

| 2 | C-F | Nickel-based (e.g., Ni(cod)₂) | This compound | Coupling at the C-F position. beilstein-journals.orgnii.ac.jp |

Copper-Catalyzed Transformations

Copper catalysts provide another important avenue for the functionalization of boronic acids, most notably in Chan-Lam cross-coupling reactions to form C-heteroatom bonds. These reactions are typically performed under aerobic conditions and are known for their operational simplicity.

The copper-catalyzed coupling of cyclopropylboronic acid with phenols (O-cyclopropylation) and various azaheterocycles (N-cyclopropylation) has been successfully developed. nih.gov These reactions often use Cu(OAc)₂ as the catalyst, sometimes in conjunction with a ligand like 1,10-phenanthroline, with oxygen from the air serving as the terminal oxidant. nih.gov While cyclopropylboronic acid itself can be prone to decomposition, its more stable potassium trifluoroborate salt is often used to improve reproducibility and yield. nih.gov By extension, this compound is expected to be a competent partner in these transformations, enabling the synthesis of cyclopropyl-functionalized aryl ethers and amines. nih.govresearchgate.netresearchgate.net

Metal-Free Transformations and Applications:There is a growing interest in performing transformations with boronic acids without the use of transition metals.scilit.comrsc.org

Cycloaddition Reactions:Furans are known to participate in [4+2] cycloaddition reactions (Diels-Alder reactions), acting as the diene component.nih.govyoutube.comyoutube.commdpi.comlibretexts.orgThe electronic nature of the furan ring, which can be influenced by substituents like the cyclopropyl and boronic acid groups, is critical to its reactivity. However, specific studies on the cycloaddition behavior of this compound are absent from the literature.

Therefore, until such research is published and becomes publicly accessible, a comprehensive article on the reactivity and transformations of this compound as per the specified outline cannot be generated.

Functional Group Derivatization of this compound

The derivatization of this compound is a key strategy to overcome some of the inherent challenges associated with free boronic acids, such as their propensity for dehydration to form cyclic boroxines and potential for protodeboronation under certain conditions. By converting the boronic acid to a more robust derivative, chemists can ensure greater control over subsequent reactions.

Formation of Boronic Esters for Purification and Reactivity Modulation

The formation of boronic esters is a widely employed technique to protect the boronic acid group, enhance its stability, and allow for easier handling and purification, often by chromatography. The most common types of boronic esters utilized are pinacol and N-methyliminodiacetic acid (MIDA) esters.

Pinacol Esters: The reaction of this compound with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions yields the corresponding this compound pinacol ester. This derivative is significantly more stable and less prone to decomposition than the free boronic acid. The formation of the pinacol ester renders the compound more soluble in organic solvents, which is advantageous for various synthetic transformations. The pinacol group can be readily cleaved under mild acidic or basic conditions to regenerate the boronic acid in situ for subsequent reactions like the Suzuki-Miyaura coupling. The existence of this compound pinacol ester is confirmed by its Chemical Abstracts Service (CAS) registry number: 2223031-42-1.

MIDA Esters: N-methyliminodiacetic acid (MIDA) esters represent another class of highly stable and crystalline boronic acid derivatives. The reaction of this compound with MIDA provides a protected form of the boronic acid that is exceptionally stable to a wide range of reaction conditions, including chromatography. This stability allows for the incremental assembly of complex molecules where the boronic acid functionality is unmasked only in the final desired step. The deprotection of MIDA esters is typically achieved under mild basic conditions.

| Derivative Type | Protecting Group | Key Advantages | Deprotection Conditions |

| Pinacol Ester | Pinacol | Enhanced stability, improved solubility in organic solvents, ease of purification. | Mild acid or base |

| MIDA Ester | N-methyliminodiacetic acid | Exceptional stability, crystalline solid, compatible with a wide range of reagents. | Mild aqueous base |

Conversion to other Organoboron Species

Beyond esterification, this compound can be converted into other organoboron species to fine-tune its reactivity or to access alternative reaction pathways. A significant example is the formation of potassium trifluoroborate salts.

Potassium Trifluoroborates: The treatment of this compound with potassium hydrogen fluoride (B91410) (KHF2) results in the formation of potassium (4-cyclopropylfuran-2-yl)trifluoroborate. These trifluoroborate salts are typically crystalline, air-stable solids that are easy to handle and store. They often exhibit different reactivity profiles compared to the corresponding boronic acids or esters and can be particularly effective in certain palladium-catalyzed cross-coupling reactions. The trifluoroborate group can provide enhanced stability and, in some cases, lead to higher yields and cleaner reactions.

| Organoboron Species | Reagent | Key Characteristics |

| Potassium Trifluoroborate | KHF₂ | Crystalline, air-stable solid, enhanced stability, alternative reactivity in cross-coupling. |

The ability to derivatize this compound into these various forms provides synthetic chemists with a versatile toolkit to incorporate the unique 4-cyclopropylfuran-2-yl moiety into a wide array of complex molecular architectures, underscoring its importance as a valuable building block in modern organic synthesis.

Mechanistic Investigations of Reactions Involving 4 Cyclopropylfuran 2 Yl Boronic Acid

Detailed Mechanisms of Transition Metal-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the most prominent application for (4-Cyclopropylfuran-2-yl)boronic acid, facilitating the formation of a carbon-carbon bond between the furan (B31954) ring and an organic halide or triflate. The catalytic cycle, typically mediated by a palladium catalyst, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent transition metal center, most commonly a palladium(0) complex. In this step, the palladium atom inserts itself into the carbon-halogen bond, breaking the bond and forming a new organopalladium(II) complex. This process involves a formal two-electron oxidation of the metal center, increasing its oxidation state from 0 to +2. The rate and success of this step are influenced by the nature of the halide (I > Br > Cl >> F) and the electronic properties of the ligands attached to the palladium center. Electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition, particularly with less reactive electrophiles like aryl chlorides. nih.gov

General Scheme for Oxidative Addition:

Reactants: Pd(0)Ln + R-X

Process: Insertion of Pd into the R-X bond.

Product: R-Pd(II)-X Ln

The boronic acid is a relatively weak Lewis acid and does not readily transmetalate. The base (e.g., K3PO4, Cs2CO3) reacts with the boronic acid to form a more nucleophilic "ate" complex, a tetracoordinate boronate species ([R-B(OH)3]-). nih.gov This boronate is significantly more reactive and capable of transferring the (4-cyclopropylfuran-2-yl) group to the electrophilic palladium(II) center.

Two primary pathways for transmetalation have been debated: nih.gov

The Boronate Pathway: The base activates the boronic acid to form the boronate, which then attacks the arylpalladium(II) halide complex.

The Hydroxide (B78521) Pathway: The base reacts with the palladium(II) halide complex to form a more reactive palladium(II) hydroxide complex, which then undergoes transmetalation with the neutral boronic acid.

Studies suggest that for reactions conducted in aqueous media with weak bases, the pathway involving a palladium hydroxide complex reacting with the neutral boronic acid is often kinetically favored. nih.gov

If the boron source is a boronate ester or a trifluoroborate salt, a preliminary hydrolysis step is typically required to generate the active boronic acid or boronate species in situ before transmetalation can occur. nih.govresearchgate.net

Reductive elimination is the final, product-forming step of the catalytic cycle. wikipedia.org In this stage, the two organic groups attached to the palladium(II) center—the newly transferred (4-cyclopropylfuran-2-yl) group and the group from the organic halide—couple to form a new carbon-carbon bond. libretexts.org The two groups must be positioned cis to one another on the metal center for the elimination to occur. libretexts.org This process results in the formation of the desired cross-coupled product and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle. The oxidation state of the metal decreases by two, from +2 back to 0. wikipedia.org Bulky ligands on the palladium center can sterically promote this step, facilitating the release of the product. libretexts.org

Understanding Reactivity and Selectivity in the Presence of Cyclopropyl (B3062369) and Furan Moieties

The unique structure of this compound, containing both a furan ring and a cyclopropyl group, imparts specific reactivity and selectivity characteristics.

Furan Moiety: The furan ring is an electron-rich aromatic heterocycle. The oxygen atom can potentially influence the reaction by coordinating with the metal center or affecting the electronic density of the ipso-carbon attached to the boron atom. This can impact the rate of transmetalation. However, 2-furylboronic acids have also been noted to undergo side reactions such as disproportionation under certain conditions. ed.ac.uk

Cyclopropyl Moiety: The cyclopropyl group is a strained, three-membered ring that possesses significant s-character in its C-C bonds, giving it partial sp2 or olefinic character. researchgate.net This electronic nature influences its stability and reactivity. In the context of cross-coupling, the cyclopropyl group is generally very stable and does not undergo ring-opening. Crucially, cyclopropylboronic acids are known to be significantly more resistant to protodeboronation compared to many other organoboronic acids, a factor that enhances their utility and efficiency in coupling reactions. researchgate.netresearchgate.net

The combination of these two moieties results in a boronic acid that is a stable yet effective coupling partner for introducing the unique cyclopropylfuran scaffold into more complex molecules.

Studies on Protodeboronation and Oxidative Degradation Pathways

Despite their utility, boronic acids are susceptible to decomposition pathways that can compete with the desired cross-coupling reaction, leading to reduced yields.

Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 4-cyclopropylfuran. wikipedia.org The propensity for protodeboronation is highly dependent on the reaction pH and the structure of the boronic acid. researchgate.netcore.ac.uk

Acid-Catalyzed Pathway: Under acidic conditions, protodeboronation can occur via electrophilic substitution of the boron group by a proton. researchgate.net

Base-Catalyzed Pathway: At high pH, the boronate anion ([ArB(OH)3]-) can undergo hydrolysis. core.ac.uk

Notably, studies have shown that cyclopropyl boronic acids undergo very slow protodeboronation across a wide pH range, highlighting their stability. ed.ac.ukresearchgate.net This contrasts sharply with other motifs, such as certain 2-heteroaryl boronic acids, which can decompose rapidly. researchgate.net

| Boronic Acid Type | Relative Rate of Protodeboronation | Typical Stability |

|---|---|---|

| Cyclopropyl | Very Slow | High ed.ac.ukresearchgate.net |

| Vinyl | Slow | High researchgate.net |

| Phenyl | Moderate | Moderate |

| 2-Pyridyl | Rapid | Low researchgate.net |

| 5-Thiazolyl | Rapid | Low researchgate.net |

Oxidative Degradation: Another decomposition route is the oxidative cleavage of the C–B bond, which is particularly relevant in biological contexts but can also occur under certain synthetic conditions. researchgate.net This pathway typically involves the reaction of the boronic acid with a reactive oxygen species (e.g., hydrogen peroxide). The mechanism involves the attack of the nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by migration of the carbon group from boron to oxygen. nih.gov This ultimately leads to the formation of the corresponding alcohol (4-cyclopropylfuran-2-ol) and boric acid. nih.govnih.gov

Ligand and Catalyst Effects on Reaction Efficiency and Selectivity

The choice of catalyst and ligands is paramount in controlling the efficiency and selectivity of cross-coupling reactions involving this compound.

Palladium Source: Various palladium precursors can be used, such as Pd(OAc)2 and Pd(PPh3)4. The choice often depends on the specific substrates and reaction conditions.

Base and Solvent: The choice of base (e.g., K3PO4, K2CO3, Cs2CO3) and solvent system (e.g., toluene/water, dioxane) is critical for activating the boronic acid and ensuring solubility of the reaction components. nih.govaudreyli.com

| Catalyst System (Pd Source / Ligand) | Base | Solvent | Relative Efficiency for Cyclopropyl Coupling |

|---|---|---|---|

| Pd(OAc)2 / PCy3 | K3PO4 | Toluene / H2O | High audreyli.com |

| Pd(PPh3)4 | K3PO4 | Toluene | Moderate audreyli.com |

| PdCl2(dppf) | K3PO4 | Toluene | Low audreyli.com |

| Pd(OAc)2 / XPhos | K2CO3 | CPME / H2O | High (especially for aryl chlorides) nih.gov |

Advanced Synthetic Applications and Methodologies

Stereoselective and Asymmetric Transformations

While specific documented examples of (4-Cyclopropylfuran-2-yl)boronic acid in stereoselective and asymmetric transformations are not extensively reported, the broader class of boronic acids is integral to numerous such processes. Chiral boronic esters are recognized as valuable building blocks in asymmetric synthesis due to their stability and the stereospecific nature of their transformations into a wide array of functional groups. scispace.combris.ac.ukresearchgate.net Methodologies for the asymmetric synthesis of secondary and tertiary boronic esters have evolved significantly, from seminal hydroboration techniques to advanced catalytic methods. bris.ac.ukresearchgate.net

The application of related compounds suggests potential pathways for this compound. For instance, chiral Lewis acids, such as those derived from oxazaborolidines, are powerful catalysts for a variety of asymmetric reactions, including cycloadditions and nucleophilic additions. nih.gov Furthermore, rhodium-catalyzed tandem reactions involving the conjugate addition of boronic acids to enones, followed by a Michael cyclization, can produce highly substituted cyclic compounds with excellent stereocontrol. organic-chemistry.org Such strategies could potentially be adapted for this compound to synthesize chiral molecules bearing the substituted furan (B31954) moiety. The development of stereoselective methods for creating boron-stereogenic centers is an expanding field, offering future possibilities for incorporating compounds like this compound into complex, optically active structures. researchgate.net

Application in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally complex and diverse small molecules for biological screening. rsc.org Boronic acids are valuable building blocks in DOS due to their versatility in robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. nih.gov

The use of substituted furan boronic acids in DOS allows for the rapid assembly of molecular scaffolds with varied substitution patterns. For example, furo[2,3-b]pyrazines have been synthesized in a diversity-oriented manner using palladium-catalyzed reactions with boronic acids, demonstrating the utility of such building blocks in creating libraries of heterocyclic compounds. researchgate.net Similarly, furan-2-carboxamides have been prepared through DOS approaches to explore their biological activities. nih.gov this compound, with its distinct substitution, serves as an ideal reagent for DOS campaigns, enabling the introduction of the cyclopropylfuran motif into a wide range of molecular frameworks to explore new chemical space and identify novel bioactive compounds.

Sequential and One-Pot Reaction Strategies

Sequential and one-pot reactions enhance synthetic efficiency by minimizing intermediate purification steps, saving time, and reducing waste. Boronic acids are well-suited for these strategies due to their compatibility with a wide range of reaction conditions. Tandem processes that begin with a boronic acid-based transformation, such as a conjugate addition, can initiate a cascade of reactions to quickly build molecular complexity. organic-chemistry.org

A stereoselective sequence combining a Rh(I)-catalyzed conjugate addition of a boronic acid to an enone with a subsequent Michael cyclization exemplifies a powerful one-pot strategy for synthesizing 1,2,3-trisubstituted indans. organic-chemistry.org While this specific example does not use this compound, the principle is broadly applicable. The cyclopropylfuran motif could be incorporated into complex molecules using similar palladium- or rhodium-catalyzed cascade reactions, where the boronic acid participates in an initial cross-coupling or addition event that triggers further intramolecular transformations.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is the practice of introducing functional groups into complex molecules, such as natural products or drug candidates, at the final stages of a synthesis. This approach is invaluable for creating analogues for structure-activity relationship (SAR) studies without re-synthesizing the molecule from scratch. nih.govrsc.org The Suzuki-Miyaura coupling, for which this compound is a prime substrate, is a cornerstone of LSF.

This strategy allows for the direct installation of the 4-cyclopropylfuran moiety onto an aryl or heteroaryl halide present in a complex molecular scaffold. The mild and functional-group-tolerant nature of the Suzuki-Miyaura reaction makes it ideal for LSF, enabling the modification of sensitive and intricate molecules. nih.gov This approach provides a direct method to explore the impact of the unique steric and electronic properties of the cyclopropylfuran group on the biological activity of a parent compound. nih.gov

Applications in Polymer Synthesis

Boronic acid-containing polymers have attracted significant interest due to their unique responsive properties, particularly their ability to interact with diols like saccharides. nih.govrsc.org These "smart" materials have applications in areas such as glucose sensing, drug delivery, and cell capture. researchgate.netresearchgate.net

Polymers can be synthesized either by the polymerization of monomers already containing a boronic acid group or by the post-polymerization modification of a pre-formed polymer. rsc.org A monomer derived from this compound could be incorporated into polymer chains via various polymerization techniques. The resulting polymer would feature the cyclopropylfuran unit, potentially imparting unique properties of hydrophobicity, rigidity, and specific interactions. Such polymers could be explored for applications in advanced materials, sensors, or separation technologies where the specific chemical characteristics of the furan and cyclopropyl (B3062369) groups are advantageous.

Catalytic Strategies for Furan Derivatization (e.g., via saccharide dehydration using boronic acids)

Boronic acids can act as catalysts in various organic transformations. One notable application is in the dehydration of saccharides to produce furan derivatives like 5-hydroxymethylfurfural (B1680220) (5-HMF) and furfural, which are valuable platform chemicals derived from renewable biomass. rsc.orgnih.govresearchgate.net Boronic acids can catalyze the isomerization of aldose sugars, a crucial step in their conversion to furans, by promoting an enediol mechanism. rsc.orgnih.gov

While the direct synthesis of this compound from saccharides is not a typical route, boronic acids in general serve as effective catalysts for dehydrative reactions that form heterocyclic rings, including furans. bath.ac.uk This catalytic activity stems from their ability to activate hydroxyl groups. Brønsted acid-catalyzed cascade reactions have also been employed to synthesize cyclopropyl-substituted furans from ynenones, demonstrating an alternative pathway to this structural motif. nih.gov The role of boronic acids as catalysts highlights their dual utility in synthesis, acting as both building blocks and reaction promoters.

Challenges and Future Research Directions

Enhancing Stability and Mitigating Side Reactions (e.g., protodeboronation, oxidative homocoupling)

A primary challenge in the application of furan (B31954) boronic acids, including (4-cyclopropylfuran-2-yl)boronic acid, is their inherent instability. nih.gov These compounds are susceptible to degradation pathways such as protodeboronation and oxidative homocoupling, which can significantly lower the yield of desired cross-coupling products. morressier.comnih.gov

Protodeboronation: This process involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the boronic acid. wikipedia.org Furan-2-boronic acids are particularly prone to this side reaction. morressier.com Research efforts are focused on several strategies to suppress protodeboronation. One promising approach is the use of N-methyliminodiacetic acid (MIDA) boronate esters. nih.govnih.gov These air-stable derivatives provide a "slow-release" of the active boronic acid under specific reaction conditions, maintaining a low concentration of the unstable species and thus minimizing decomposition. nih.govwikipedia.org Other strategies include the optimization of reaction conditions, such as employing milder temperatures, ligandless procedures, or specific solvents like t-BuOH to reduce the rate of protodeboronation. researchgate.netnih.gov

Oxidative Homocoupling: This side reaction leads to the formation of a symmetrical biaryl (in this case, a bis-furan) from two molecules of the boronic acid. nih.govmdpi.com It is often catalyzed by the same transition metals (e.g., palladium, copper) used in cross-coupling reactions and can be promoted by the presence of oxygen. nih.govresearchgate.net Future research aims to develop catalyst systems and reaction conditions that favor the desired cross-coupling pathway over homocoupling. This can involve careful control of the atmosphere (deoxygenation), pre-heating the catalyst and base before adding the boronic acid, or designing catalysts that are less prone to promoting this side reaction. researchgate.netsemanticscholar.org

| Challenge | Description | Mitigation Strategies |

| Protodeboronation | Cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. wikipedia.org | Use of air-stable MIDA boronate esters for slow release. nih.govnih.gov Optimization of reaction conditions (milder temperature, specific solvents). nih.gov |

| Oxidative Homocoupling | Dimerization of two boronic acid molecules to form a symmetrical biaryl. nih.gov | Deoxygenating the solvent and running the reaction under an inert atmosphere. researchgate.net Development of selective catalyst systems. semanticscholar.org |

Expanding Substrate Scope and Functional Group Tolerance in Cross-Coupling

While Suzuki-Miyaura coupling is a powerful tool, its application with this compound can be limited by the nature of the coupling partner and the presence of sensitive functional groups. nih.gov Expanding the range of compatible substrates and tolerated functionalities is a critical area for future research.

Current limitations can include reactions with sterically hindered or electron-rich aryl chlorides, which are notoriously difficult coupling partners. nih.gov The development of highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or palladacycle pre-catalysts, has shown promise in overcoming these challenges. nih.govrsc.org These advanced catalysts can facilitate reactions under milder conditions, thereby improving functional group tolerance and allowing for the coupling of a wider array of substrates. nih.govresearchgate.net Future work will likely focus on designing even more robust and versatile catalytic systems that can handle an expanded scope of electrophiles and tolerate a broader range of functional groups, enabling the synthesis of more complex and diverse molecules. rsc.org

Development of Sustainable and Eco-Friendly Synthetic Protocols

The principles of green chemistry are increasingly influencing the direction of synthetic methodology development. mdpi.com For reactions involving this compound, this translates to a focus on reducing waste, avoiding hazardous solvents, and utilizing more sustainable materials. rsc.org

Exploration of Novel Catalytic Systems and Methodologies

Innovation in catalysis is central to overcoming the current limitations of using this compound. The exploration of novel catalyst systems and synthetic methodologies is a vibrant area of research aimed at improving reaction efficiency, selectivity, and scope.

Beyond the well-established palladium-phosphine systems, researchers are investigating alternative ligands, such as N-heterocyclic carbenes (NHCs) and phosphite (B83602) or phosphine oxides, which can offer unique reactivity profiles. nih.govacs.org The development of pre-catalysts that generate the active Pd(0) species under mild conditions is another important strategy for enhancing reaction efficiency. rsc.org Furthermore, methodologies that change the nature of the boron reagent itself, such as the aforementioned slow-release from MIDA boronates, represent a paradigm shift in how unstable coupling partners are handled. nih.gov Future research will continue to push the boundaries of catalyst design, exploring new metals, ligand architectures, and reaction concepts to enable previously inaccessible transformations. wwjmrd.com

| Catalytic System / Methodology | Description | Potential Advantage for this compound |

| Bulky Phosphine Ligands (e.g., SPhos) | Electron-rich, sterically demanding ligands for palladium. nih.gov | Enhances coupling with challenging substrates (e.g., aryl chlorides) and improves functional group tolerance. nih.gov |

| Palladacycle Pre-catalysts | Stable palladium complexes that generate active Pd(0) under mild conditions. rsc.org | Allows for efficient coupling at lower temperatures, preserving sensitive functional groups. |

| MIDA Boronates | Air-stable boronic acid surrogates that enable slow release. nih.gov | Overcomes instability issues like protodeboronation, enabling higher yields and multistep synthesis. nih.gov |

| Aqueous Media Catalysis | Using water as a solvent for cross-coupling reactions. semanticscholar.org | Provides a more sustainable and eco-friendly synthetic route. |

Application in the Construction of Complex Molecular Architectures

The unique structural motif of a cyclopropyl-substituted furan makes this compound an attractive building block for the synthesis of complex molecules, including natural products and pharmacologically active compounds. nih.govchemrxiv.org A key future direction is to fully exploit this potential by integrating it into advanced synthetic strategies.

One powerful approach is iterative cross-coupling, where complex molecules are assembled piece-by-piece using a series of sequential coupling reactions. researchgate.net The stability and compatibility of MIDA boronates with a wide range of reagents make them particularly well-suited for such multi-step syntheses, allowing for the creation of complex boronic acid building blocks that can be used in subsequent transformations. nih.gov Researchers aim to apply these methods to construct elaborate molecular architectures that would be difficult to access through traditional means. This will enable the exploration of new chemical space and the synthesis of novel compounds with potentially valuable biological properties. nih.govtmc.edu

Advanced Computational Insights for Predictive Synthesis

Computational chemistry offers powerful tools for understanding and predicting the behavior of chemical systems, providing insights that can accelerate the development of new synthetic methods. nih.gov Applying these tools to reactions involving this compound is a promising avenue for future research.

Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, identify key intermediates and transition states, and rationalize observed reactivity and selectivity. nih.gov For instance, computational models have been developed to predict the rates of protodeboronation for various boronic acids, which could help in selecting optimal reaction conditions to minimize this side reaction. morressier.comnih.gov These predictive models can guide experimental design, reducing the amount of trial-and-error required to develop efficient synthetic protocols. Future work will likely involve creating more sophisticated computational models to predict the outcome of cross-coupling reactions, assess the stability of novel boronic acid derivatives, and aid in the rational design of new catalysts. researchgate.netbiorxiv.org

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of (4-Cyclopropylfuran-2-yl)boronic acid?

Answer:

The synthesis typically involves cross-coupling reactions using cyclopropylboronic acid derivatives. Copper(II)-catalyzed S-cyclopropylation of thiophenols (e.g., ) provides a pathway to aryl cyclopropyl sulfides, which can be adapted for furan-substituted boronic acids. Key steps include:

- Protection/deprotection strategies : Use pinacol ester intermediates to stabilize boronic acids during synthesis .

- Optimizing purity : Recrystallization in aprotic solvents (e.g., THF/hexane mixtures) and characterization via NMR or HPLC (>97% purity criteria) .

Basic: How can the structural and electronic properties of this compound be characterized?

Answer:

- Spectroscopic methods : and NMR to confirm substituent positions; NMR for boron environment analysis (δ ~30 ppm for trigonal planar geometry) .

- Computational analysis : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts bond lengths (B–O ~1.36 Å) and HOMO-LUMO gaps to assess reactivity .

Advanced: How does the cyclopropyl group modulate the Lewis acidity and reactivity of the boronic acid moiety?

Answer:

The cyclopropyl group introduces steric and electronic effects:

- Steric hindrance : Reduces accessibility for diol binding but enhances stability against hydrolysis .

- Electronic effects : Hyperconjugation from the cyclopropane ring increases boron’s electrophilicity, improving cross-coupling efficiency (e.g., Suzuki-Miyaura reactions) .

- Experimental validation : Compare reaction yields with non-cyclopropyl analogs under identical conditions .

Advanced: What computational approaches predict the binding affinity of this compound with biological diols (e.g., sialic acid)?

Answer:

- DFT/Molecular docking : Simulate boronic acid-diol adduct formation. Key parameters include Gibbs free energy (ΔG < −5 kcal/mol for strong binding) and bond angle distortion post-complexation .

- pKa modulation : The cyclopropyl group lowers the boronic acid’s pKa (~8.5 vs. ~9.2 for phenylboronic acid), enhancing diol binding at physiological pH .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

- Temperature : Store at 0–6°C under inert gas (Ar/N) to minimize oxidation .

- Solubility considerations : Dissolve in anhydrous DMSO or DMF for long-term stability; avoid protic solvents (e.g., HO) .

Advanced: How can thermogravimetric analysis (TGA) evaluate the thermal stability of this compound for flame-retardant applications?

Answer:

- TGA parameters : Heat at 10°C/min under N. Degradation onset >200°C indicates suitability for high-temperature polymers .

- Degradation products : Analyze via GC-MS; cyclopropane ring cleavage releases CO and forms char residues, enhancing flame retardancy .

Basic: What are the challenges in incorporating this compound into polymeric matrices?

Answer:

- Compatibility issues : Polar boronic acid groups may phase-separate in hydrophobic polymers. Use copolymerization with styrenics or acrylates to improve dispersion .

- Post-polymerization modification : Protect boron as pinacol ester during polymerization, then deprotect .

Advanced: Can this compound act as a radical precursor in photo(electro)chemical reactions?

Answer:

Yes, under UV light (λ = 365 nm), the B–C bond cleaves to generate cyclopropyl radicals:

- Mechanism : Single-electron oxidation generates boronate radicals, detected via EPR .

- Applications : Graft cyclopropyl groups onto carbon nanotubes or initiate ring-opening polymerizations .

Basic: How to assess hydrolytic stability under physiological conditions (pH 7.4, 37°C)?

Answer:

- Kinetic assay : Monitor boronic acid concentration via UV-Vis (λ = 260 nm) over 24 hours. Half-life >12 h is acceptable for drug delivery .

- Competitive binding : Add sorbitol (1 mM) to mimic diol-rich environments; reduced hydrolysis indicates strong binding .

Advanced: What strategies enhance selectivity in carbohydrate sensing using this boronic acid?

Answer:

- Dual recognition : Introduce a secondary binding site (e.g., amine for electrostatic interactions with sialic acid) .

- Sensor design : Conjugate to fluorescent probes (e.g., anthracene); binding-induced fluorescence quenching correlates with carbohydrate concentration .

Basic: What analytical techniques confirm successful Suzuki-Miyaura cross-coupling with this boronic acid?

Answer:

- LC-MS : Detect molecular ion peaks matching expected product mass.

- X-ray crystallography : Resolve the cyclopropyl-furan-boronate adduct (if crystalline) .

Advanced: How does the compound’s electronic structure influence its performance in BNCT (Boron Neutron Capture Therapy)?

Answer:

- Neutron capture cross-section : enrichment (if applicable) increases therapeutic efficacy.

- Cellular uptake : Conjugation to tumor-targeting peptides (e.g., RGD) improves accumulation .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Wear nitrile gloves and goggles; boronic acids may irritate mucous membranes .

- Waste disposal : Neutralize with dilute NaOH before aqueous disposal .

Advanced: Can this compound be used in reversible covalent adaptable networks (CANs)?

Answer:

Yes, dynamic B–O bonds enable self-healing materials:

- Network design : Crosslink with polydiols (e.g., PEG) to form pH-responsive hydrogels .

- Stress relaxation : Measure via rheology; relaxation time <1 h at 60°C indicates practical utility .

Basic: What are the limitations of using this compound in aqueous-phase reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.